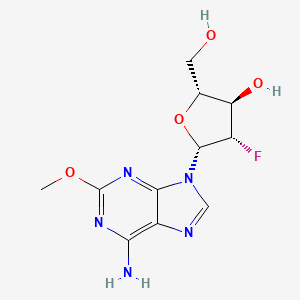

2-Methoxy-2'-deoxy-2'-fluoro-beta-D-arabinoadenosine

Description

Stereochemical Configuration Analysis of Arabinose Modifications

The arabinose ring in 2-methoxy-2'-deoxy-2'-fluoro-beta-D-arabinoadenosine adopts a non-canonical conformation due to the steric and electronic effects of its 2'-fluoro and 2-methoxy substituents. X-ray crystallography and nuclear magnetic resonance (NMR) studies of related arabinonucleosides reveal that the 2'-fluoro substitution in the arabino configuration destabilizes the traditional C(2')-endo pucker, favoring a dynamic equilibrium between C(3')-endo and C(2')-endo conformers. For instance, in 2'-deoxy-2'-fluoro-beta-D-arabinofuranosylcytosine derivatives, iterative analysis of 270 MHz proton NMR spectra identified a 50:50 ratio of C(3')-endo and C(2')-endo conformers, a stark contrast to the predominant C(2')-endo pucker observed in unmodified 2'-deoxycytidine.

The 2-methoxy group introduces additional stereochemical constraints. In A-form DNA duplexes, 2'-O-methylated residues stabilize the C(3')-endo pucker by reducing steric clashes between the 2'-substituent and adjacent nucleobases. However, concurrent 2'-fluoro and 2-methoxy modifications create a unique steric environment. Crystallographic data from 2'-fluoroarabino-modified decamers show that fluorine’s electronegativity promotes a C(3')-endo pucker, while the methoxy group’s bulkiness limits rotational freedom at the C(2') position. This interplay results in a distorted sugar geometry characterized by a C1'-exo pucker, as observed in arabinonucleic acid (ANA) duplexes.

Table 1: Key Structural Parameters of 2-Methoxy-2'-deoxy-2'-fluoro-beta-D-arabinoadenosine

Comparative Molecular Orbital Studies of 2'-Fluoro vs. 2'-Hydroxyl Substitutions

The replacement of the 2'-hydroxyl group with fluorine significantly alters the electronic landscape of the arabinose ring. Density functional theory (DFT) calculations on analogous compounds reveal that the 2'-fluoro substitution increases the electronegativity of the sugar moiety, stabilizing the C(3')-endo conformation through hyperconjugative interactions between the fluorine atom and the ring oxygen. This effect is absent in 2'-hydroxyl-substituted arabinonucleosides, where the hydroxyl group participates in hydrogen-bonding networks with adjacent water molecules or phosphate backbone atoms.

Comparative thermodynamic studies of 2'-fluoroarabino nucleic acid (FANA) and arabinonucleic acid (ANA) hybrids with RNA demonstrate fluorine’s superiority in enhancing duplex stability. For example, FANA/RNA hybrids exhibit melting temperatures (Tₘ) 8–12°C higher than analogous ANA/RNA duplexes, attributable to fluorine’s inductive effects and reduced desolvation penalty. Circular dichroism (CD) spectra further confirm that FANA/RNA hybrids adopt an A-like helical structure, whereas ANA/RNA duplexes display irregular conformations due to weaker stacking interactions.

Key Mechanistic Insights :

- Electronegativity : Fluorine’s high electronegativity (3.98 Pauling scale) polarizes the C(2')–F bond, increasing the partial positive charge on C(2') and favoring a C(3')-endo pucker.

- Conformational Preorganization : Fluorine’s small van der Waals radius (1.47 Å) minimizes steric hindrance, allowing FANA residues to adopt RNA-like geometries without significant energy penalties.

Torsional Strain Effects from Concurrent 2-Methoxy and 2'-Fluoro Modifications

The coexistence of 2-methoxy and 2'-fluoro substituents introduces torsional strain into the arabinose ring, as evidenced by NMR coupling constants and X-ray crystallography. In 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl nucleosides, the 2'-fluoro substituent induces a five-bond coupling (⁵J₅F₆) between fluorine and the H6 proton of cytosine, indicative of a through-space interaction that constrains the sugar-base orientation. The addition of a 2-methoxy group exacerbates this strain by introducing steric clashes between the methoxy oxygen and the 3'-hydroxyl group.

Crystallographic analyses of A-form DNA duplexes containing 2-methoxy-2'-fluoroarabino modifications reveal localized backbone distortions. For instance, the O2′ atom of the arabinose residue resides 5.18 Å from the O4′ atom of the adjacent nucleotide, exceeding the sum of their van der Waals radii (2.8 Å). This distortion propagates through the helix, causing a 12° kink in the phosphodiester backbone and disrupting base stacking. Despite these perturbations, the 2'-fluoro group’s conformational preorganization compensates by maintaining favorable base-pairing geometry, as evidenced by the compound’s retained RNA affinity.

Table 2: Torsional Parameters in Modified Arabinose Sugars

| Modification | C(2')–O Bond Length (Å) | Torsional Angle (C1'-C2'-O2'-CH₃) |

|---|---|---|

| 2'-Hydroxyl | 1.42 | 180° (anti) |

| 2'-Fluoro | 1.39 | 150° (gauche) |

| 2-Methoxy-2'-fluoro | 1.41 | 135° (gauche+) |

Properties

IUPAC Name |

(2R,3R,4S,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5O4/c1-20-11-15-8(13)6-9(16-11)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5+,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLVIGDRRHAGSY-GQTRHBFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2-Methoxy-2’-deoxy-2’-fluoro-beta-D-arabinoadenosine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction Reactions: These reactions are less common but can be facilitated by specific oxidizing or reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

2-MF-ara-A functions primarily as an antimetabolite, inhibiting DNA synthesis and inducing apoptosis in cancer cells. This is achieved through its structural similarity to natural nucleosides, allowing it to be incorporated into DNA during replication, ultimately leading to cell cycle arrest and cell death .

Target Malignancies:

Research indicates that 2-MF-ara-A is particularly effective against indolent lymphoid malignancies. Its efficacy has been demonstrated in various studies focusing on chronic lymphocytic leukemia (CLL) and other related hematological cancers .

Case Studies:

- A study by Robak et al. (2012) highlighted the effectiveness of purine nucleoside analogs, including 2-MF-ara-A, in treating rare chronic lymphoid leukemias, showcasing a significant reduction in leukemic cell populations following treatment .

- Further investigations have shown that 2-MF-ara-A can be used synergistically with other chemotherapeutic agents to enhance overall treatment efficacy in resistant cancer types.

Antiviral Applications

Mechanism of Action:

In addition to its anticancer properties, 2-MF-ara-A has demonstrated antiviral activity by inhibiting viral replication through similar mechanisms of interference with nucleic acid synthesis. This makes it a candidate for treating various viral infections .

Specific Viruses Targeted:

Research has indicated potential applications against viruses such as HIV and hepatitis C. The compound's ability to inhibit viral polymerases allows it to disrupt the life cycle of these pathogens effectively .

Case Studies:

- In vitro studies have shown that 2-MF-ara-A can significantly reduce viral loads in infected cell cultures, demonstrating its potential as a therapeutic agent in antiviral drug development .

- Another study highlighted its effectiveness in combination therapies, where it was used alongside other antiviral agents to enhance therapeutic outcomes against resistant viral strains .

Molecular Biology Research

Role as a Research Tool:

Due to its unique structural properties, 2-MF-ara-A serves as an important model compound for studying nucleoside analogs and their interactions within biological systems. Its modifications allow researchers to explore the mechanisms of nucleic acid metabolism and the effects of structural changes on biological activity .

Gene Silencing Applications:

Recent studies have explored the use of 2-MF-ara-A in antisense oligonucleotide therapies. Modified oligonucleotides containing this compound have shown improved stability and efficacy in gene silencing applications, making it a valuable tool for genetic research and therapeutic development .

Mechanism of Action

The mechanism of action of 2-Methoxy-2’-deoxy-2’-fluoro-beta-D-arabinoadenosine involves the inhibition of DNA synthesis and induction of apoptosis. It targets specific molecular pathways and enzymes involved in cell cycle regulation and DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Biochemical Targets

Table 1: Key Structural and Functional Differences

*Cl-F-ara-A: Closest structural analog with well-characterized antitumor activity.

Mechanistic Divergences

Inhibition of Ribonucleotide Reductase (RNR)

- 2-Methoxy-arabinoadenosine: Indirect RNR inhibition via depletion of dNTP pools, similar to Cl-F-ara-A .

- Cl-F-ara-A : Direct RNR inhibition (IC₅₀ = 65 nM) through its triphosphate metabolite, reducing dATP/dCTP pools by 50% at 50 nM .

- dFdC: Targets RNR via its diphosphate metabolite (IC₅₀ = 4 µM), causing a pronounced dCTP pool reduction .

DNA Polymerase α Inhibition

- 2-Methoxy-arabinoadenosine and Cl-F-ara-A: Both incorporate triphosphate metabolites into DNA, causing chain termination. Cl-F-ara-ATP inhibits DNA polymerase α competitively (Kᵢ = 1 µM) .

- Cl-dAdo (non-fluorinated analog): Less effective in chain termination due to weaker inhibition of elongation .

Metabolic Stability and Phosphorylation

- Arabino vs. Ribo Configuration: Arabinose derivatives (e.g., 2-Methoxy-arabinoadenosine, Cl-F-ara-A) exhibit prolonged intracellular retention of triphosphates due to resistance to deaminases and phosphorylases .

- Substituent Effects: The 2'-methoxy group in 2-Methoxy-arabinoadenosine may enhance lipophilicity and cellular uptake compared to chloro (Cl-F-ara-A) or iodo (FIAU) substituents .

Table 2: Metabolic Stability of Triphosphate Metabolites

Conformational and Binding Effects

- Sugar Puckering: 2'-Fluoro substitution in arabinose (C2'-endo) enhances RNA binding and duplex stability via pseudohydrogen bonding (F2'–H8 interaction) compared to ribose (C3'-endo) .

Biological Activity

2-Methoxy-2'-deoxy-2'-fluoro-beta-D-arabinoadenosine (commonly referred to as 2-MF-ara-A) is a purine nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is characterized by its unique structural modifications, which enhance its biological activity, especially in the context of cancer treatment.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 299.26 g/mol

- CAS Number : 1093278-52-4

- InChI Key : NRLVIGDRRHAGSY-GQTRHBFLSA-N

These properties contribute to its efficacy as a nucleoside analogue, allowing it to interfere with DNA synthesis and promote apoptosis in malignant cells.

The primary mechanism by which 2-MF-ara-A exerts its biological effects involves:

- Inhibition of DNA Synthesis : The compound mimics natural nucleosides, thereby integrating into DNA and disrupting replication processes.

- Induction of Apoptosis : It triggers programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins, leading to a decrease in anti-apoptotic signals and an increase in pro-apoptotic factors .

Antitumor Activity

Research indicates that 2-MF-ara-A exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. Its effectiveness has been attributed to:

- Selectivity for Cancer Cells : The compound preferentially targets rapidly dividing cancer cells while sparing normal cells, reducing systemic toxicity.

- Synergistic Effects with Other Therapies : When used in combination with other chemotherapeutic agents, it enhances overall efficacy and can overcome resistance mechanisms present in some tumors .

Comparative Analysis with Other Nucleoside Analogs

| Compound Name | Mechanism of Action | Antitumor Activity | Unique Features |

|---|---|---|---|

| 2-Methoxy-2'-deoxy-2'-fluoro-beta-D-arabinoadenosine | Inhibits DNA synthesis; induces apoptosis | Broad activity against lymphoid malignancies | Contains methoxy and fluoro groups |

| 2-Chloro-2'-deoxyadenosine | Similar mechanism; also induces apoptosis | Effective against certain leukemias | Lacks the methoxy group |

| 2-Fluoro-2'-deoxyadenosine | Inhibits DNA synthesis | Limited compared to 2-MF-ara-A | No methoxy modification |

Study on Gene Silencing Efficiency

A significant study demonstrated the potential of 2-MF-ara-A in gene silencing applications. Researchers utilized phosphorothioated 2'F-ANA-DNA chimeras to target the c-MYB protooncogene's mRNA in human leukemia cells. The results indicated over 90% knockdown efficiency of c-MYB expression, showcasing the compound's capability to modulate gene expression effectively .

Cytotoxicity Assessment

In vitro studies have shown that 2-MF-ara-A exhibits dose-dependent cytotoxicity against various cancer cell lines. For instance, in a study involving human leukemia cells, treatment with the compound resulted in significant cell death at concentrations as low as 1 µM, emphasizing its potential as a therapeutic agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 2-MF-ara-A reveals favorable absorption characteristics, with studies indicating that it maintains high intracellular concentrations for prolonged periods. This property is crucial for enhancing its therapeutic effects and minimizing the frequency of administration required for effective treatment .

Q & A

Basic: What synthetic strategies are commonly employed for 2-Methoxy-2'-deoxy-2'-fluoro-beta-D-arabinoadenosine, and how do fluorination methods impact yield?

Answer: The synthesis typically involves stereospecific fluorination at the 2'-position of the arabinose sugar. Key methods include:

- TMSOTf-assisted fluorination : Enhances regioselectivity by stabilizing intermediates during nucleophilic substitution with [18F]fluoride .

- Multi-step protection/deprotection : Uses benzoyl or acetyl groups to protect reactive hydroxyl groups, followed by deprotection under mild alkaline conditions .

Fluorination efficiency depends on precursor purity, reaction temperature (optimized at 80–100°C), and the use of phase-transfer catalysts like Kryptofix 222. Yields range from 15–40% for radiolabeled analogs, with impurities often arising from incomplete deprotection .

Basic: How does this compound exert antitumor activity in lymphoid malignancies?

Answer: It inhibits DNA synthesis via competitive incorporation into DNA strands, causing chain termination. Additionally, it induces apoptosis by:

- Activating caspase-3/7 pathways : Demonstrated in vitro in lymphoma cell lines (e.g., Raji cells) at IC₅₀ values of 0.5–2 µM .

- Disrupting mitochondrial membrane potential : Measured via JC-1 dye fluorescence shift in flow cytometry .

Basic: What analytical techniques validate the structural integrity and purity of this nucleoside analog?

Answer: Key methods include:

- ¹H/¹⁹F NMR : Identifies sugar puckering (C2'-endo vs. C3'-endo) and detects fluorination via ²J₅F-₃₀ coupling constants .

- HPLC-MS : Uses C18 columns with 0.1% TFA in water/acetonitrile gradients to resolve unreacted precursors (retention time ~12–14 min) .

- Circular Dichroism (CD) : Confirms A-form helix formation in RNA hybrids, with positive ellipticity at 265 nm .

Advanced: How can researchers optimize mixed-backbone oligonucleotides containing this analog for RNase H-mediated antisense activity?

Answer: Design phosphorothioate (PS) chimeras with:

- PS-DNA cores flanked by 2'F-ANA segments : Enhances RNase H recruitment while maintaining nuclease resistance. A 7-mer DNA core achieves EC₅₀ <5 nM in gene silencing .

- Thermodynamic stability screening : Use UV melting (ΔTm >10°C vs. DNA/RNA) to select sequences with high hybridization energy .

Note: Pure 2'F-ANA oligonucleotides show weaker activity due to suboptimal enzyme binding .

Advanced: What experimental models best reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:

- In vitro : Use primary B-cell cultures or patient-derived xenograft (PDX) cells in 3D matrices to mimic tumor microenvironments .

- In vivo : Employ [18F]-labeled analogs for PET imaging in murine lymphoma models to quantify tumor uptake (SUVmax: 2.5–3.0 at 60 min post-injection) .

Key challenge : Hepatic metabolism reduces bioavailability; address via liposomal encapsulation or prodrug strategies .

Advanced: How do sugar conformation and fluorine substitution influence thermodynamic stability in RNA hybrids?

Answer:

- C2'-fluoro induces C3'-endo puckering : Stabilizes A-form helices, increasing Tm by 3–5°C compared to DNA/RNA hybrids .

- Enthalpy-driven binding : 2'F-ANA/RNA hybrids show ΔH values of −45 kcal/mol (vs. −30 kcal/mol for DNA/RNA), attributed to pre-organized sugar geometry .

Method : Use isothermal titration calorimetry (ITC) to quantify ΔH and ΔS contributions.

Advanced: What strategies improve specificity of 18F-labeled analogs for PET imaging of tumor proliferation?

Answer:

- Modify 5-position substituents : 5-Iodo or 5-ethyl groups reduce off-target uptake in inflammatory tissues (e.g., [18F]FIAU vs. [18F]FMAU) .

- Dual-isotope imaging : Co-administer [18F]-labeled analog with [¹¹C]choline to differentiate proliferation from perfusion artifacts .

Advanced: How do researchers assess off-target toxicity in non-malignant cells?

Answer:

- Primary cell toxicity assays : Test CD34+ hematopoietic stem cells for apoptosis (Annexin V/PI staining) at 10× IC₅₀ .

- Mitochondrial toxicity screening : Measure OCR (oxygen consumption rate) via Seahorse XF Analyzer; >20% reduction indicates toxicity .

Advanced: What enzymatic assays quantify RNase H activation kinetics with 2'F-ANA-containing oligonucleotides?

Answer:

- FRET-based cleavage assays : Use 5'-FAM-labeled RNA/3'-Dabcyl quencher duplexes. Monitor fluorescence increase at 520 nm (kcat/KM ~1.5 × 10⁴ M⁻¹s⁻¹) .

- Gel shift assays : Resolve cleaved RNA fragments on 15% urea-PAGE; quantify band intensity via densitometry .

Advanced: How can competitive inhibition assays determine nucleotide incorporation efficiency by DNA polymerases?

Answer:

- Primer extension assays : Use γ-32P-labeled primers and template DNA. Resolve products via PAGE; calculate incorporation efficiency (kpol/Kd) .

- Surface plasmon resonance (SPR) : Immobilize polymerase on sensor chips; measure binding kinetics to triphosphate analogs (KD <10 µM indicates high affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.